methyl 3-chloro-3-oxopropanoate

Description

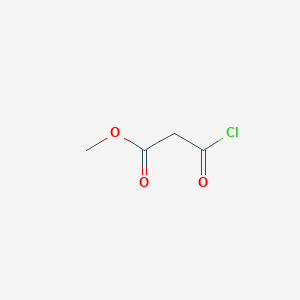

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO3/c1-8-4(7)2-3(5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBCRHAMJFMIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190959 | |

| Record name | Methyl 3-chloro-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37517-81-0 | |

| Record name | Methyl 3-chloro-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl malonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chloro-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chloro-3-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MALONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAT3SX9MTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Chloro-3-oxopropanoate

CAS Number: 37517-81-0

This technical guide provides a comprehensive overview of methyl 3-chloro-3-oxopropanoate, a key reagent in synthetic organic chemistry, particularly in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of the neutrophil elastase inhibitor, Alvelestat.

Chemical and Physical Properties

This compound, also known as methyl malonyl chloride, is a reactive acyl chloride that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both an ester and an acyl chloride group, allows for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37517-81-0 | [1] |

| Molecular Formula | C₄H₅ClO₃ | [1] |

| Molecular Weight | 136.53 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | |

| Density | 1.273 g/mL at 25 °C | [1] |

| Boiling Point | 57-59 °C at 12 mmHg | [1] |

| Refractive Index | n20/D 1.432 | [1] |

| InChI Key | UTBCRHAMJFMIIR-UHFFFAOYSA-N | |

| SMILES | COC(=O)CC(Cl)=O |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features |

| ¹H NMR | Data available, specific shifts to be obtained from spectral databases. |

| ¹³C NMR | Data available, specific shifts to be obtained from spectral databases. |

| Infrared (IR) | Characteristic peaks for C=O (ester and acyl chloride) and C-Cl bonds expected. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. |

Synthesis of this compound

The synthesis of this compound is typically achieved by the chlorination of methyl hydrogen malonate (also known as 3-methoxy-3-oxopropanoic acid). This transformation is a standard procedure in organic chemistry for the preparation of acyl chlorides from carboxylic acids.

Experimental Protocol: Synthesis via Chlorination

Materials:

-

Methyl hydrogen malonate

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl hydrogen malonate in anhydrous dichloromethane.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a stoichiometric excess (typically 1.2 to 2.0 equivalents) of thionyl chloride or oxalyl chloride dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is often added.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-3 hours, or until the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

-

The resulting crude this compound can be purified by vacuum distillation.

Note: This is a general procedure and may require optimization for specific scales and conditions. All manipulations should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.

Application in Drug Development: Synthesis of Alvelestat (AZD9668)

A significant application of this compound in drug development is its use as a key building block in the synthesis of Alvelestat (AZD9668). Alvelestat is an orally bioavailable and selective inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Alpha-1 Antitrypsin Deficiency (AATD).[2][3]

The synthesis of Alvelestat involves the coupling of two main intermediates. While the full synthetic route is complex and proprietary, the role of this compound would be to introduce the malonate-derived backbone, which is a common structural motif in various bioactive molecules.

Role in Signaling Pathways: Inhibition of Neutrophil Elastase

This compound is not known to directly participate in or modulate signaling pathways. Its significance in this context is as a precursor to molecules that do, such as Alvelestat. Alvelestat targets neutrophil elastase (NE), a key enzyme in inflammatory cascades.

In inflammatory conditions of the lungs, neutrophils are recruited and release neutrophil elastase.[2] This enzyme degrades components of the extracellular matrix, including elastin, leading to tissue damage and perpetuating the inflammatory cycle.[2] NE can also regulate inflammatory responses by processing chemokines and cytokines.[4] By inhibiting NE, Alvelestat breaks this cycle of inflammation and tissue destruction. The inhibition of NE by Alvelestat can prevent the downstream signaling events that lead to lung tissue damage.

Experimental Protocols: Neutrophil Elastase Inhibition Assay

To assess the efficacy of compounds synthesized using this compound, such as Alvelestat, a neutrophil elastase inhibition assay is crucial.

Objective: To determine the in-vitro inhibitory activity of a test compound against human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (hNE)

-

Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

-

Test compound (e.g., Alvelestat)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the hNE substrate in DMSO.

-

Prepare a stock solution of the test compound in DMSO.

-

Create a series of dilutions of the test compound in Assay Buffer.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the diluted test compound or vehicle control (Assay Buffer with DMSO).

-

Add the hNE enzyme solution to all wells except for the blank controls.

-

Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by hNE.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion

This compound is a valuable and reactive chemical intermediate. Its utility in the synthesis of complex molecules, such as the neutrophil elastase inhibitor Alvelestat, highlights its importance in the field of drug discovery and development. Understanding its properties, synthesis, and the biological context of the molecules it helps create is essential for researchers aiming to develop novel therapeutics for inflammatory and other diseases.

References

An In-depth Technical Guide to Methyl 3-Chloro-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a versatile bifunctional reagent of significant interest in organic synthesis. Its structure incorporates both a methyl ester and a highly reactive acyl chloride, rendering it a valuable building block for the introduction of a C3 moiety in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other specialty chemicals. This document provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and reactivity of this compound.

Chemical and Physical Properties

This compound is a combustible, corrosive liquid that requires careful handling.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClO₃ | [2] |

| Molecular Weight | 136.53 g/mol | [1][2] |

| CAS Number | 37517-81-0 | [1][2] |

| EC Number | 253-540-6 | [2] |

| Density | 1.273 g/mL at 25 °C | [2] |

| Boiling Point | 57-59 °C at 12 mmHg | [2] |

| Refractive Index (n20/D) | 1.432 | [2] |

| Flash Point | 80 °C (176 °F) - closed cup | [1] |

| InChI Key | UTBCRHAMJFMIIR-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)CC(Cl)=O | [2] |

Spectroscopic Properties

The structural identity of this compound can be confirmed through various spectroscopic techniques. While specific peak data is proprietary to chemical suppliers, general expectations for the spectra are as follows:

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Two singlets are expected: one for the methyl ester protons (CH₃) and another for the methylene (B1212753) protons (-CH₂-). The methylene protons, being alpha to two carbonyl groups, will be shifted downfield. |

| ¹³C NMR | Four distinct carbon signals are anticipated: the methyl carbon of the ester, the methylene carbon, the ester carbonyl carbon, and the acyl chloride carbonyl carbon. The carbonyl carbons will appear at the downfield end of the spectrum. |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the two carbonyl groups (C=O) are expected, likely at different wavenumbers due to the different electronic environments of the ester and the acyl chloride. A C-Cl stretching vibration will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak. Common fragmentation patterns would involve the loss of the chlorine atom, the methoxy (B1213986) group (-OCH₃), or carbon monoxide (CO). |

Synthesis of this compound

This compound can be synthesized through the chlorination of a suitable precursor. Two common methods are detailed below.

Experimental Protocol 1: From Methyl Malonic Acid

This method involves the direct conversion of methyl malonic acid to its corresponding acyl chloride using oxalyl chloride.[3]

Materials:

-

Methyl malonic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

100 mL round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

A 100 mL round-bottom flask is dried in an oven and cooled to room temperature under an inert atmosphere (e.g., argon).

-

To the flask, add 5 mL of dichloromethane and 1.0 g (8.5 mmol) of methyl malonic acid.

-

The flask is placed in an ice bath, and stirring is initiated. A catalytic amount (1 drop) of DMF is added.

-

After 5 minutes of stirring in the ice bath, 1.2 g (9.4 mmol) of oxalyl chloride is added dropwise.

-

The ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

-

The solvent and any excess reagent are removed under reduced pressure using a rotary evaporator to yield this compound.

Experimental Protocol 2: From Dialkyl Malonate (Three-Step Synthesis)

This synthetic route involves the selective saponification of a dialkyl malonate, followed by hydrolysis and subsequent chlorination.[4]

Step 1: Selective Saponification

-

Dialkyl malonate is reacted with one equivalent of potassium hydroxide (B78521) in an alcoholic medium to yield the monopotassium salt of the diester.

Step 2: Hydrolysis

-

The monopotassium salt is hydrolyzed under acidic conditions to produce monoalkyl malonic acid.

Step 3: Chlorination

-

The resulting monoalkyl malonic acid is chlorinated using a reagent such as thionyl chloride, often in a solvent like methylene chloride, to produce the final product, this compound. The reaction mixture is typically refluxed, and the product is isolated after the removal of the solvent and excess chlorinating agent.[4]

Synthesis of this compound.

Reactivity and Applications in Synthesis

The high reactivity of the acyl chloride group makes this compound an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Reactions with Alcohols

This compound reacts with alcohols to form the corresponding malonic acid methyl esters. This reaction is a straightforward and efficient method for synthesizing unsymmetrical malonic esters. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct.

Reactions with Amines

Primary and secondary amines react readily with this compound to yield the corresponding N-substituted malonamic acid methyl esters.[5][6] The reaction is generally vigorous and exothermic. Similar to the reaction with alcohols, a base is often used to scavenge the generated HCl. This reaction is a fundamental step in the synthesis of various amides and can be a key step in the construction of more complex nitrogen-containing molecules.

Reactivity of this compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[1]

Conclusion

This compound is a highly useful and reactive intermediate in organic synthesis. Its bifunctional nature allows for the straightforward synthesis of a variety of malonic acid derivatives, which are themselves important precursors in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective use in research and development.

References

An In-depth Technical Guide to Methyl 3-Chloro-3-oxopropanoate: Structure, Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-chloro-3-oxopropanoate, a versatile bifunctional reagent crucial in organic synthesis and of significant interest to the pharmaceutical and chemical research sectors. Also known by its synonyms, methyl malonyl chloride and methyl chloroformylacetate, this compound serves as a key building block for the synthesis of a wide array of more complex molecules, including β-keto esters, heterocyclic compounds, and active pharmaceutical ingredients.

Chemical Structure and Identification

This compound is a trifunctional molecule featuring a methyl ester, a methylene (B1212753) group, and a reactive acyl chloride. This combination of functional groups dictates its chemical reactivity and utility as a synthetic intermediate.

Chemical Structure:

Caption: 2D structure of this compound.

Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 37517-81-0[2]

-

Molecular Formula: C₄H₅ClO₃

-

SMILES: COC(=O)CC(=O)Cl[1]

-

InChI Key: UTBCRHAMJFMIIR-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 136.53 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 57-59 °C at 12 mmHg | |

| Density | 1.273 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.432 | |

| Flash Point | 80 °C (176 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Spectroscopic Data: While comprehensive, high-resolution spectra are best obtained from dedicated databases or experimental analysis, general characteristics can be described.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets: one for the methyl ester protons (CH₃) and another for the methylene protons (-CH₂-).

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the methyl carbon, the ester carbonyl carbon, the methylene carbon, and the acyl chloride carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the two carbonyl groups (C=O), one for the ester and one for the acyl chloride, typically in the range of 1735-1810 cm⁻¹. Carbon-oxygen and carbon-chlorine stretching frequencies will also be present. PubChem lists the availability of a Near IR spectrum for this compound.[1]

Synthesis and Reactivity

Synthesis: this compound is typically synthesized from Meldrum's acid or malonic acid derivatives. A common laboratory-scale preparation involves the reaction of monomethyl malonate with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction selectively converts the carboxylic acid moiety to an acyl chloride while leaving the methyl ester intact.

Caption: General synthesis workflow for this compound.

Reactivity: The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons, with the acyl chloride being significantly more reactive than the ester.

-

Nucleophilic Acyl Substitution: The acyl chloride readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions. This reaction is the cornerstone of its utility, allowing for the introduction of the methoxycarbonylacetyl group into various molecules. For example, it reacts with alcohols to form malonic acid diesters and with amines to form malonamides.

-

Synthesis of β-Keto Esters: One of the most important applications is in the synthesis of β-keto esters. Reaction with Grignard reagents or organocuprates can lead to the formation of β-keto esters, although careful control of reaction conditions is necessary to prevent over-addition. A more common approach is the acylation of enolates or their equivalents.

-

Knoevenagel Condensation: While this compound itself is not a substrate for the Knoevenagel condensation, its derivatives, such as the resulting β-keto esters, are key substrates for this carbon-carbon bond-forming reaction.[3]

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and drug discovery due to its ability to participate in the construction of diverse molecular scaffolds.

Key Applications:

-

Intermediate for β-Keto Ester Synthesis: As a highly reactive acylating agent, it is a precursor to a variety of β-keto esters. These motifs are prevalent in many biologically active molecules and are versatile intermediates for further chemical transformations.[4][5]

-

Synthesis of Heterocyclic Compounds: The products derived from reactions of this compound, particularly β-keto esters and malonates, are common starting materials for the synthesis of heterocyclic systems like pyrimidines, quinolones, and coumarins, which form the core of many pharmaceuticals.[2]

-

Peptide Chemistry: As a derivative of a β-amino acid ester, it can be incorporated into peptide chains to create peptidomimetics with modified structures and improved stability.

-

Precursor for Active Pharmaceutical Ingredients (APIs): It serves as a reagent in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of resin-bound 4-tosyl quinolinone.[2] It also reacts with 4-cyano-1,1′-biphenyl derivatives to yield liquid-crystalline linear malonates and cyanoacetates.

Experimental Protocols

General Protocol for Acylation of an Alcohol

This protocol describes a general procedure for the reaction of this compound with an alcohol to form a substituted methyl malonate diester.

Materials:

-

This compound

-

Alcohol of interest

-

A non-nucleophilic base (e.g., pyridine, triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the anhydrous solvent to the cooled reaction mixture dropwise via a syringe or dropping funnel.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield the desired diester.

Caption: Experimental workflow for the acylation of an alcohol.

HPLC Analysis Method

An established Reverse Phase (RP) HPLC method can be used for the analysis of this compound.[6]

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies.[6]

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling in a well-ventilated fume hood.

Hazard Identification:

-

Signal Word: Danger

-

Hazard Statements:

-

Hazard Classifications:

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a chemical fume hood to avoid inhalation of vapors.

-

Keep away from moisture, as it can hydrolyze to form hydrochloric acid.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Incompatible with strong oxidizing agents, strong bases, and alcohols.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature, particularly the high reactivity of the acyl chloride group, makes it an essential building block for the preparation of a wide range of compounds, including β-keto esters and various heterocyclic systems that are of significant interest in drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its effective and safe utilization in a research setting.

References

- 1. Methyl malonyl chloride | C4H5ClO3 | CID 123460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sigma Aldrich Methyl 3-chloro-3-oxopropionate 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 6. Methyl 3-chloro-3-oxopropionate | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Methyl 3-Chloro-3-oxopropanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-3-oxopropanoate, a versatile bifunctional reagent, serves as a crucial building block in organic synthesis, particularly in the construction of heterocyclic compounds with significant biological activity. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and detailed experimental protocols for its application in the synthesis of bioactive molecules. Emphasis is placed on its role in the preparation of quinolone derivatives, which are central to the development of new therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a reactive organic compound that combines the functionalities of a methyl ester and an acyl chloride. This dual reactivity makes it a valuable intermediate for a variety of chemical transformations.

Synonyms

The compound is known by several names in the chemical literature and commercial catalogs:

-

Methyl malonyl chloride[1]

-

Methyl chloroformylacetate

-

Propanoic acid, 3-chloro-3-oxo-, methyl ester[1]

-

Carbomethoxy acetyl chloride

-

Methyl (chloroformyl)acetate[1]

Chemical Structure and Identifiers

-

Molecular Formula: C₄H₅ClO₃[1]

-

Molecular Weight: 136.53 g/mol [1]

-

CAS Number: 37517-81-0[1]

-

InChI Key: UTBCRHAMJFMIIR-UHFFFAOYSA-N

-

SMILES: COC(=O)CC(Cl)=O

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 57-59 °C at 12 mmHg | |

| Density | 1.273 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.432 | |

| Flash Point | 80 °C (176 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed analysis with assigned chemical shifts and coupling constants is not readily found in the search results, ¹H NMR and ¹³C NMR are standard techniques for the characterization of this molecule. The expected signals would correspond to the methyl ester protons and the methylene (B1212753) protons adjacent to the two carbonyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the ester and the acyl chloride. PubChem indicates the availability of FTIR and ATR-IR spectra.[1] The characteristic stretching frequencies for the C=O groups are expected in the region of 1740-1815 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for esters and acyl chlorides would be observed.[2][3] These would include the loss of the chloro group, the methoxy (B1213986) group, and cleavage adjacent to the carbonyl groups.

Applications in Organic Synthesis

This compound is a key reagent in the synthesis of various organic molecules, particularly heterocyclic compounds with potential applications in drug discovery.

Synthesis of Quinolone Derivatives

A significant application of this compound is in the synthesis of quinolone derivatives, a class of compounds known for their broad-spectrum antibacterial activity. The general synthetic approach involves the reaction of anilines with a β-keto ester equivalent, which can be generated from this reagent.

Experimental Protocol: Synthesis of 4-Hydroxyquinolines

This protocol is a generalized procedure based on the known reactivity of anilines with β-keto ester precursors.

Materials:

-

Substituted aniline (B41778) (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous, non-polar solvent (e.g., toluene, diphenyl ether)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for reflux and workup

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline in the anhydrous solvent under an inert atmosphere.

-

Slowly add this compound to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary.

-

After the initial reaction subsides, heat the mixture to reflux. The reaction temperature and time will depend on the specific aniline derivative used and are typically in the range of 150-250°C for several hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

Filter the solid product and wash with a cold, non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

-

If the product does not precipitate, the solvent can be removed under reduced pressure (if its boiling point allows), or the product can be isolated by column chromatography.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified 4-hydroxyquinoline (B1666331) derivative.

Acylation of Amines

The acyl chloride functionality of this compound allows for the straightforward acylation of primary and secondary amines to form the corresponding amides.

Experimental Protocol: General N-Acylation of an Amine

Materials:

-

Amine (primary or secondary) (1.0 eq)

-

This compound (1.05 eq)

-

A non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 eq)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Role in Drug Development

The ability of this compound to serve as a precursor for heterocyclic systems makes it a valuable tool in drug discovery and development. Quinolone-based structures, for example, are the core of many antibacterial drugs (fluoroquinolones). The synthesis of novel quinolone derivatives allows for the exploration of structure-activity relationships (SAR) to develop new antibiotics with improved efficacy and reduced resistance.

While a direct synthetic route from this compound to a specific marketed drug is not explicitly detailed in the provided search results, its utility in creating the foundational scaffolds of bioactive molecules is evident.

Logical Relationships and Workflows

The following diagrams illustrate the key synthetic transformations involving this compound.

References

Methyl 3-chloro-3-oxopropanoate: A Technical Safety Guide

This document provides an in-depth technical overview of the safety data for Methyl 3-chloro-3-oxopropanoate (CAS No: 37517-81-0), also known as Methyl malonyl chloride.[1] The information is compiled for researchers, scientists, and professionals in drug development who may handle this substance. It summarizes critical safety information, handling procedures, and emergency responses.

Chemical Identification and Properties

This compound is a combustible, corrosive liquid that is also a lachrymator. It is primarily used in laboratory settings for the synthesis of other substances.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2] |

| Synonyms | Methyl malonyl chloride, Methyl chloroformylacetate[1][2] |

| CAS Number | 37517-81-0[1] |

| EC Number | 253-540-6[1] |

| Molecular Formula | C₄H₅ClO₃[2] |

| Molecular Weight | 136.53 g/mol [1][2] |

| InChI Key | UTBCRHAMJFMIIR-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Liquid |

| Density | 1.273 g/mL at 25 °C[1] |

| Boiling Point | 57-59 °C at 12 mmHg[1] |

| Flash Point | 80 °C (176 °F) - closed cup[1] |

| Refractive Index | n20/D 1.432[1] |

Hazard Identification and GHS Classification

This substance is classified under the Globally Harmonized System (GHS) as a combustible liquid that causes severe skin burns, serious eye damage, and respiratory irritation.[3]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][3] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation (Target Organ: Respiratory system)[1][2][3] |

Experimental Protocols

The Safety Data Sheets reviewed for this guide summarize toxicological and safety data but do not provide detailed experimental protocols for the studies that generated this data. The toxicological properties have not been fully investigated.[3] For detailed methodologies, researchers should consult primary toxicological literature.

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Table 4: Handling and Storage Procedures

| Procedure | Recommendation |

|---|---|

| Handling | Wear protective gloves, clothing, eye, and face protection.[3] Use only outdoors or in a well-ventilated area.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3] Avoid breathing mist or vapors. Wash skin thoroughly after handling.[3] |

| Storage | Store locked up in a well-ventilated place.[3] Keep the container tightly closed and cool.[3] Recommended storage temperature is 2 - 8 °C.[1] Store under inert gas as the substance is moisture and light sensitive. |

| Incompatible Materials | Strong oxidizing agents, Strong bases, Alcohols.[3] |

Emergency and First Aid Procedures

Immediate action is required in case of exposure. First aiders must protect themselves. This safety data sheet should be shown to the attending physician.[3]

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[3] If not breathing, provide artificial respiration.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[3] Wash contaminated clothing before reuse.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or POISON CENTER.[3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately. If the victim is conscious, have them drink water (two glasses at most).[3] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam. Water mist can be used to cool closed containers.[3]

-

Specific Hazards : The substance is combustible. Containers may explode when heated.[3] Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[3]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release

-

Personal Precautions : Do not breathe vapors. Avoid substance contact. Ensure adequate ventilation and remove all sources of ignition.[3]

-

Environmental Precautions : Prevent the product from entering drains.

-

Containment and Cleanup : Cover drains. Use a liquid-absorbent material (e.g., Chemizorb®) to collect the spill. Dispose of the material at an approved waste disposal plant.[3]

Toxicological and Ecological Information

-

Toxicology : The toxicological properties have not been thoroughly investigated.[3] It is known to cause severe burns and irritation to the skin, eyes, and respiratory system.[2] It is also a lachrymator, meaning it can cause tearing.

-

Ecotoxicity : No specific ecotoxicity data for the substance is available, partly because it reacts with water.[3] Persistence in the environment is considered unlikely based on available information.[3]

This guide is intended for informational purposes and should be used in conjunction with a full, official Safety Data Sheet provided by the supplier. Always adhere to established laboratory safety protocols and institutional guidelines.

References

Technical Whitepaper: Physicochemical Characterization of Methyl 3-Chloro-3-oxopropanoate

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An In-depth Guide to the Molecular Weight and Physicochemical Properties of Methyl 3-Chloro-3-oxopropanoate.

Introduction

This compound, also known by synonyms such as Methyl malonyl chloride and Methyl chloroformylacetate, is a reactive chemical intermediate of significant interest in organic synthesis.[1] Its bifunctional nature, featuring both a methyl ester and an acyl chloride, makes it a versatile building block for the synthesis of a variety of more complex molecules, including malonates, cyanoacetates, and heterocyclic compounds like quinolinones.

Accurate characterization of the physicochemical properties of this compound is paramount for its effective use in research and development. The molecular weight, in particular, is a fundamental parameter that underpins stoichiometric calculations in reaction design and is the primary identifier in analytical techniques such as mass spectrometry. This guide provides a summary of the key quantitative data for this compound and details the experimental protocols for the determination of its molecular weight and a general synthetic route.

Physicochemical Data Summary

The essential physicochemical properties of this compound are summarized in the table below. This data is critical for handling, reaction setup, and analytical characterization.

| Property | Value |

| Molecular Weight | 136.53 g/mol [2] |

| Molecular Formula | C₄H₅ClO₃ |

| CAS Number | 37517-81-0[2][3] |

| Density | 1.273 g/mL at 25 °C[2] |

| Boiling Point | 57-59 °C at 12 mmHg[2] |

| Refractive Index | n20/D 1.432[2] |

| InChI Key | UTBCRHAMJFMIIR-UHFFFAOYSA-N[2] |

| SMILES String | COC(=O)CC(Cl)=O[2] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from monomethyl malonate.

Principle: This synthesis involves the conversion of the carboxylic acid group of a malonic acid monoester into an acyl chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically performed in an inert solvent.

Materials:

-

Monomethyl malonate (Malonic acid monomethyl ester)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolve monomethyl malonate (1.0 equivalent) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) to the solution at room temperature via a dropping funnel. The reaction may be exothermic.

-

After the addition is complete, gently heat the mixture to reflux and maintain for 2-3 hours, or until gas evolution (HCl) ceases.

-

Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography by derivatizing a small aliquot).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be purified by fractional distillation under reduced pressure.[2]

Molecular Weight Determination by Mass Spectrometry

Objective: To confirm the molecular weight of this compound using mass spectrometry.

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] For molecular weight determination, the compound is ionized, and the resulting molecular ion (M⁺) is detected. The m/z value of this peak corresponds to the molecular weight of the compound.[4] Electron ionization (EI) is a common method for small, volatile molecules.

Materials:

-

Purified this compound sample

-

Volatile solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass spectrometer with an Electron Ionization (EI) source

-

Gas chromatograph (for GC-MS) or a direct insertion probe

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurement.[3]

-

Sample Introduction: Introduce the sample into the ion source. For a volatile compound like this, GC-MS is a suitable method, where the sample is first vaporized and separated from any minor impurities on a GC column before entering the mass spectrometer.

-

Ionization: Bombard the sample molecules with a high-energy beam of electrons (typically 70 eV for EI). This will eject an electron from the molecule to form a radical cation, the molecular ion (M⁺·).[4][6]

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[4][7]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: A mass spectrum is generated, plotting ion abundance versus m/z. Identify the molecular ion peak. For this compound (C₄H₅ClO₃), the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion: a peak at m/z ≈ 136 (for the ³⁵Cl isotope) and a smaller peak at m/z ≈ 138 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensity. The peak with the highest m/z ratio, corresponding to the intact molecule, confirms the molecular weight.[4]

Diagrams and Workflows

Caption: Molecular structure of this compound.

Caption: Workflow for molecular weight determination by GC-MS.

References

- 1. Methyl malonyl chloride | C4H5ClO3 | CID 123460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. rsc.org [rsc.org]

- 4. tutorchase.com [tutorchase.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physicochemical Properties of Methyl 3-chloro-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a reactive acyl chloride and a valuable building block in organic synthesis. Its bifunctional nature, possessing both an ester and an acyl chloride group, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its physical properties, particularly its boiling point, is crucial for its purification, handling, and scale-up in synthetic processes. This technical guide provides an in-depth overview of the boiling point of this compound, along with a detailed experimental protocol for its determination.

Physicochemical Data

The boiling point of this compound is dependent on the ambient pressure. Due to its reactivity and potential for decomposition at higher temperatures, it is typically purified by distillation under reduced pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 57-59 °C | 12 mmHg |

| Boiling Point | 87 °C | 35 mmHg |

| Molecular Formula | C₄H₅ClO₃ | |

| Molecular Weight | 136.53 g/mol | |

| Density | 1.273 g/mL | at 25 °C |

| Refractive Index | 1.432 | at 20 °C |

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

The following is a generalized procedure for the determination of the boiling point of this compound at reduced pressure. This method is suitable for compounds that may decompose at their atmospheric boiling point.

Materials:

-

This compound (crude or to be purified)

-

Round-bottom flask

-

Claisen adapter

-

Distillation head with a port for a thermometer

-

Thermometer

-

Condenser

-

Receiving flask

-

Vacuum adapter

-

Vacuum pump or water aspirator

-

Manometer

-

Heating mantle or oil bath

-

Stir bar or boiling chips

-

Vacuum grease

-

Insulating material (e.g., glass wool or aluminum foil)

Procedure:

-

Apparatus Assembly:

-

Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.

-

Place a stir bar or a few boiling chips in the round-bottom flask to ensure smooth boiling.

-

Lightly grease all ground-glass joints to ensure a good seal under vacuum.

-

The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it enters the condenser.

-

-

Sample Charging:

-

Charge the round-bottom flask with the crude this compound. The flask should not be more than two-thirds full.

-

-

Initiating Vacuum:

-

Connect the vacuum adapter to the vacuum source.

-

Slowly and carefully apply the vacuum. It is crucial to evacuate the system before heating to prevent bumping of any low-boiling impurities.

-

Monitor the pressure using a manometer and allow it to stabilize at the desired level (e.g., 12 mmHg).

-

-

Heating and Distillation:

-

Once the desired pressure is stable, begin to heat the distillation flask gently using a heating mantle or an oil bath.

-

Observe the mixture for the onset of boiling. The stir bar or boiling chips should be actively promoting even boiling.

-

As the vapor rises and envelops the thermometer bulb, the temperature reading will increase and then stabilize. This stable temperature is the boiling point of the liquid at that specific pressure.

-

Collect the distillate in the receiving flask. The distillation rate should be controlled to about 1-2 drops per second for efficient separation.

-

-

Data Recording and Shutdown:

-

Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer. This is the boiling point of this compound at the recorded pressure.

-

Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Releasing the vacuum on a hot apparatus can cause air to rush in and potentially shatter the glassware.

-

Mandatory Visualization

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

methyl 3-chloro-3-oxopropanoate density

An In-depth Technical Guide to Methyl 3-chloro-3-oxopropanoate

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for density determination, reactivity, and safety information for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound, also known as methyl malonyl chloride, is a chemical compound with the linear formula CH₃OCOCH₂COCl.[1] It is a crucial reagent in various chemical syntheses. A summary of its key quantitative properties is presented below for easy reference.

| Property | Value |

| CAS Number | 37517-81-0[1][2][3] |

| Molecular Formula | C₄H₅ClO₃[2][4][5] |

| Molecular Weight | 136.53 g/mol [1][2][4][5] |

| Density | 1.273 g/mL at 25 °C |

| Boiling Point | 57-59 °C at 12 mmHg |

| Refractive Index | n20/D 1.432 |

| Flash Point | 80 °C (176 °F) - closed cup[1] |

| Storage Temperature | 2-8°C |

Experimental Protocol: Density Determination

The density of a liquid compound such as this compound can be accurately determined using a pycnometer. The following is a detailed methodology for this procedure.

Objective: To determine the density of this compound using a pycnometer by measuring the mass of a known volume of the liquid.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Distilled water

-

Acetone (for cleaning)

-

The sample of this compound

-

Temperature-controlled water bath

Procedure:

-

Cleaning and Drying the Pycnometer:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone, followed by distilled water.

-

Dry the pycnometer completely in an oven and then allow it to cool to room temperature in a desiccator.

-

-

Determining the Mass of the Empty Pycnometer:

-

Carefully weigh the clean, dry, and empty pycnometer along with its stopper on the analytical balance. Record this mass as m₁.

-

-

Calibration with Distilled Water:

-

Fill the pycnometer with distilled water that has been equilibrated to a specific temperature (e.g., 25 °C) in the water bath.

-

Insert the stopper carefully, ensuring that any excess water exits through the capillary tube.

-

Wipe the outside of the pycnometer dry, making sure no water is on the exterior.

-

Weigh the pycnometer filled with water. Record this mass as m₂.

-

Measure the temperature of the water.

-

-

Measuring the Sample:

-

Empty and thoroughly dry the pycnometer as described in step 1.

-

Fill the dry pycnometer with this compound, which should also be at the same temperature as the water in the previous step.

-

Insert the stopper and wipe the exterior dry.

-

Weigh the pycnometer filled with the sample. Record this mass as m₃.

-

-

Calculation of Density:

-

Calculate the mass of the water: m_water = m₂ - m₁.

-

Look up the density of water (ρ_water) at the recorded temperature.

-

Calculate the volume of the pycnometer: V = m_water / ρ_water.

-

Calculate the mass of the sample: m_sample = m₃ - m₁.

-

Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V.

-

Reactivity and Applications

This compound is a reactive compound used in organic synthesis. For instance, it reacts with 4-cyano-1,1′-biphenyl derivatives that have ω-hydroxyalkyl substituents to produce liquid-crystalline linear malonates and cyanoacetates.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Classifications:

-

Serious Eye Damage (Category 1)[6]

-

Specific target organ toxicity — single exposure (Category 3), affecting the respiratory system[1][6]

-

Flammable liquids (Category 4)[6]

Hazard Statements:

-

H227: Combustible liquid.[6]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][6][7]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6][7]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[6][7] Recommended storage is between 2-8°C.

Visualizations

The following diagram illustrates the key property and hazard relationships of this compound.

Caption: Key properties and hazards of this compound.

References

A Technical Guide to Methyl 3-chloro-3-oxopropanoate: Synthesis, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-3-oxopropanoate, systematically known by its IUPAC name This compound , is a versatile bifunctional reagent crucial in synthetic organic chemistry.[1] It is also commonly referred to by synonyms such as Methyl malonyl chloride and Methyl chloroformylacetate. The molecule incorporates both a methyl ester and a highly reactive acyl chloride functional group, making it a valuable building block for a range of chemical transformations. Its utility is particularly pronounced in the synthesis of complex heterocyclic structures, which form the core of many pharmacologically active compounds. This guide provides an in-depth overview of its physicochemical properties, synthesis protocols, key reactions, and applications, with a focus on its role in drug discovery and development.

Physicochemical and Safety Data

The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental setups.

Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl malonyl chloride, Methyl chloroformylacetate | |

| CAS Number | 37517-81-0 | |

| Molecular Formula | C₄H₅ClO₃ | [1] |

| Molecular Weight | 136.53 g/mol | [1] |

| Appearance | Colorless liquid (typical) | |

| Boiling Point | 57-59 °C at 12 mmHg | [2] |

| Density | 1.273 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.432 (lit.) | [2] |

| SMILES String | COC(=O)CC(Cl)=O | [2] |

| InChI Key | UTBCRHAMJFMIIR-UHFFFAOYSA-N | [2] |

Safety and Hazard Information

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Hazard Classification | GHS Hazard Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] |

Synthesis of this compound

The standard laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, methyl hydrogen malonate (also known as 3-methoxy-3-oxopropanoic acid). Reagents such as oxalyl chloride or thionyl chloride are effective for this transformation. The use of oxalyl chloride is often preferred for its clean reaction profile, yielding only gaseous byproducts.

Experimental Protocol: Synthesis from Methyl Hydrogen Malonate

Materials:

-

Methyl hydrogen malonate (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

-

Nitrogen or Argon atmosphere

-

Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

Procedure:

-

A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with methyl hydrogen malonate (1.0 eq) dissolved in anhydrous DCM under a nitrogen atmosphere.

-

A catalytic amount of DMF (1-2 drops) is added to the solution.

-

The flask is cooled to 0 °C in an ice bath.

-

Oxalyl chloride (1.2 eq), dissolved in anhydrous DCM, is added dropwise to the stirred solution over 30-60 minutes. The reaction progress is monitored by the cessation of gas evolution (CO, CO₂, HCl).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure completion.

-

The solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by fractional distillation under vacuum to yield the final product.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by its two functional groups. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols, etc.). The methylene (B1212753) group is activated by both the adjacent ester and acyl chloride, making it susceptible to deprotonation and subsequent alkylation or condensation reactions.

A significant application in medicinal chemistry is its use as a precursor for heterocyclic compounds, particularly quinolinones. The quinolinone scaffold is present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer and antibacterial properties.[3][4]

Synthesis of 4-Hydroxyquinolin-2(1H)-ones

This compound serves as a highly efficient C3 synthon for constructing the quinolinone ring system. The classical approach involves the reaction of an aniline (B41778) derivative with a malonate-type reagent followed by thermal cyclization. The high reactivity of the acyl chloride in this compound allows the initial acylation of the aniline to occur under milder conditions than with less reactive diesters.

The general reaction proceeds in two steps:

-

N-Acylation: The aniline nitrogen attacks the electrophilic carbonyl of the acyl chloride to form an N-aryl-3-methoxy-3-oxopropanamide intermediate.

-

Intramolecular Cyclization: The intermediate undergoes a thermal or acid-catalyzed intramolecular condensation (Dieckmann-type condensation) to form the heterocyclic ring, followed by tautomerization to the more stable 4-hydroxyquinolin-2(1H)-one.

Biological Activity of Resulting Compounds

The versatility of this synthesis allows for the creation of a library of substituted quinolinones for structure-activity relationship (SAR) studies. For example, novel 4-substituted-3-hydroxyquinolin-2(1H)-ones synthesized via related methods have demonstrated significant anticancer activity against various cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ Value | Reference |

| Substituted 3-Hydroxyquinolin-2(1H)-one | NCI-H460 (Lung) | up to 1.8 µM | [3] |

| Substituted 3-Hydroxyquinolin-2(1H)-one | MCF-7 (Breast) | up to 4.82 µM | [3] |

| L-leucine derivative of 3-Hydroxyquinolin-2(1H)-one | NCI-H460 (Lung) | 2.7 µM | [3] |

| L-leucine derivative of 3-Hydroxyquinolin-2(1H)-one | MCF-7 (Breast) | 15.1 µM | [3] |

Experimental Protocols: Application in Synthesis

The following is a representative protocol for the synthesis of a 4-hydroxyquinolin-2(1H)-one derivative using this compound.

Protocol: Synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Materials:

-

Substituted Aniline (e.g., Anthranilic acid methyl ester) (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Pyridine (B92270) or Triethylamine (1.5 eq)

-

Anhydrous Toluene (B28343) or Dichloromethane

-

High-boiling point solvent (e.g., Diphenyl ether)

-

Hydrochloric acid (HCl) for workup

Procedure: Step 1: N-Acylation

-

Dissolve the substituted aniline (1.0 eq) and pyridine (1.5 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C.

-

Add a solution of this compound (1.1 eq) in anhydrous toluene dropwise to the cooled, stirred mixture.

-

After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

-

Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acylated intermediate.

Step 2: Thermal Cyclization

-

Add the crude intermediate to a high-boiling solvent like diphenyl ether in a flask equipped with a distillation head.

-

Heat the mixture to a high temperature (typically 240-260 °C). The cyclization reaction is driven by the removal of methanol (B129727).

-

Maintain the temperature until the distillation of methanol ceases (1-3 hours).

-

Cool the reaction mixture to room temperature. The product often precipitates from the solvent.

-

Dilute the mixture with hexane (B92381) to facilitate further precipitation, and collect the solid product by filtration.

-

Wash the solid with hexane and recrystallize from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to obtain the purified 4-hydroxyquinolin-2(1H)-one derivative.

Conclusion

This compound is a powerful and versatile reagent for organic synthesis. Its dual functionality allows for the efficient construction of complex molecular architectures, most notably the quinolinone core, which is of significant interest in drug discovery. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this reagent in the development of novel therapeutic agents and other advanced chemical applications. Proper adherence to safety protocols is paramount when handling this corrosive and reactive compound.

References

methyl malonyl chloride as a synonym for methyl 3-chloro-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-3-oxopropanoate, also widely known by its synonym methyl malonyl chloride, is a reactive chemical intermediate of significant interest in organic synthesis. Its bifunctional nature, possessing both a methyl ester and an acid chloride group, makes it a versatile building block for the synthesis of a diverse array of more complex molecules, including pharmaceuticals and liquid crystals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Methyl malonyl chloride, Methyl chloroformylacetate | [1][2] |

| IUPAC Name | This compound | |

| CAS Number | 37517-81-0 | [1] |

| Molecular Formula | C₄H₅ClO₃ | |

| Molecular Weight | 136.53 g/mol | [1] |

| Boiling Point | 57-59 °C at 12 mmHg | [1] |

| Density | 1.273 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.432 | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the conversion of a suitable precursor, such as a malonic acid derivative, into the corresponding acid chloride. Two common methods are detailed below.

Experimental Protocol: Synthesis from Methyl Malonic Acid and Oxalyl Chloride

This method provides a clean conversion with volatile byproducts.[3]

Materials:

-

Methyl malonic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Argon or Nitrogen gas

-

Ice bath

-

Rotary evaporator

-

100 mL round-bottom flask, oven-dried

Procedure:

-

To the oven-dried 100 mL flask under an inert atmosphere (argon), add 5 mL of dichloromethane and 1.0 g (8.5 mmol) of methyl malonic acid.

-

With stirring, add one drop of DMF.

-

Cool the reaction mixture in an ice bath for 5 minutes.

-

Slowly add 1.2 g (9.4 mmol) of oxalyl chloride to the cooled mixture.

-

Remove the ice bath and allow the reaction to proceed at room temperature for 2 hours.

-

Concentrate the reaction mixture using a rotary evaporator to yield this compound.

Experimental Protocol: Synthesis from Monoester Monoacid and Thionyl Chloride

This protocol describes a method using thionyl chloride as the chlorinating agent, which can be performed with or without a solvent.[1]

Materials:

-

Monoester monoacid (Carbomethoxy acetic acid)

-

Thionyl chloride

-

Methylene (B1212753) chloride (optional, as solvent)

-

Reflux apparatus

-

Vacuum distillation setup

Procedure (with solvent):

-

In a reaction vessel, dissolve the monoester monoacid in methylene chloride (volume ratio of solvent to acid is 1:4).

-

Add thionyl chloride in a molar ratio of 2:1 (thionyl chloride to acid).

-

Reflux the reaction mixture for 1 hour at 40-45°C.

-

Isolate the product by distillation of the solvent under vacuum, followed by high vacuum distillation to ensure complete removal of the solvent.

A solvent-free approach is also possible, which is a greener alternative.[1]

Diagram 1. Synthesis pathways for this compound.

Chemical Reactions and Applications

This compound is a valuable electrophile in various organic reactions, primarily serving as an acylating agent.

Acylation Reactions

The acid chloride functionality readily reacts with nucleophiles such as alcohols, amines, and carbanions.

-

Reaction with Alcohols: It reacts with ω-hydroxyalkyl substituted 4-cyano-1,1′-biphenyl derivatives to form liquid-crystalline linear malonates.[1]

-

Reaction with Amines: A general procedure involves the reaction of this compound with urethane (B1682113) followed by various amines in the same reaction vessel to produce methyl malonamic acid derivatives.[4]

Applications in Multi-step Syntheses

This compound has been utilized as a key intermediate in the synthesis of several complex molecules.

-

Synthesis of Sitagliptin: It is a precursor in a multi-step synthesis of Sitagliptin, a drug for treating type 2 diabetes. The process involves the formation of a triazolopyrimidinium chloride from methyl malonyl chloride.[3]

-

Solid-Phase Synthesis: It has been employed as a reagent in the solid-phase synthesis of resin-bound 4-tosyl quinolinone.[1]

-

Synthesis of Complex Malonates: It is used in the synthesis of 1-anthracen-9-ylmethyl 3-methyl 2,2-dimethylmalonate and 1-(4-(3,5-dihydropyren-1-yl)butyl)-3-methyl 2,2-dimethylmalonate.[1]

Diagram 2. Key reactions and applications of this compound.

Signaling and Metabolic Pathways

Currently, there is no available literature to suggest the direct involvement of this compound in any known signaling or metabolic pathways. Its high reactivity as an acid chloride makes it unlikely to be a stable intermediate in biological systems. It is primarily considered a synthetic intermediate for the preparation of other compounds that may have biological activity.

Diagram 3. Logical relationship of this compound to biological systems.

Safety and Handling

This compound is a corrosive and hazardous chemical. It can cause severe skin burns and eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including face shields, gloves, and a suitable respirator, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and important reagent in organic synthesis. Its utility in the construction of complex molecules, including pharmaceuticals, underscores its significance for the drug development community. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

methyl chloroformylacetate as a synonym for methyl 3-chloro-3-oxopropanoate

Synonym: Methyl Chloroformylacetate, Methyl Malonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-chloro-3-oxopropanoate, a reactive chemical intermediate pivotal in various synthetic applications, including pharmaceutical development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its utility in organic synthesis.

Chemical and Physical Properties

This compound is a key reagent valued for its bifunctional nature, incorporating both an ester and a highly reactive acyl chloride. This structure allows for sequential or selective reactions, making it a versatile building block in the synthesis of complex molecules. Its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 37517-81-0 | [1][2] |

| Molecular Formula | C4H5ClO3 | [1] |

| Molecular Weight | 136.53 g/mol | [3] |

| Density | 1.273 g/mL at 25 °C | [1][2] |

| Boiling Point | 57-59 °C at 12 mmHg | [1][2] |

| Refractive Index (n20/D) | 1.432 | [1][2] |